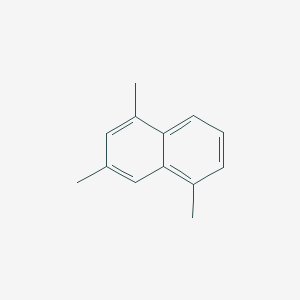
1,3,5-Trimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where three methyl groups are substituted at the 1, 3, and 5 positions on the naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylnaphthalene can be synthesized through various synthetic routes. One common method involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic methylation of naphthalene using methanol in the presence of a zeolite catalyst. This process is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
1,3,5-Trimethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Trimethylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to cellular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1,3,5-Trimethylnaphthalene can be compared with other trimethylnaphthalene isomers, such as:
- 1,2,3-Trimethylnaphthalene
- 1,4,5-Trimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
These compounds share similar chemical structures but differ in the positions of the methyl groups on the naphthalene ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
2131-39-7 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,3,5-trimethylnaphthalene |
InChI |
InChI=1S/C13H14/c1-9-7-11(3)12-6-4-5-10(2)13(12)8-9/h4-8H,1-3H3 |
InChI Key |
IJEBSXFVVHGNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



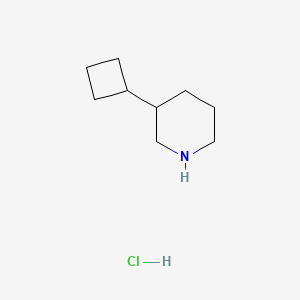
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
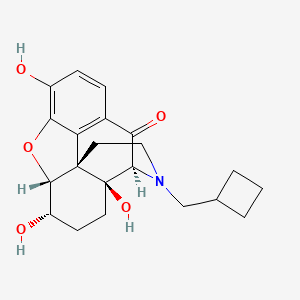
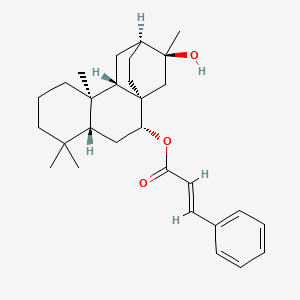
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
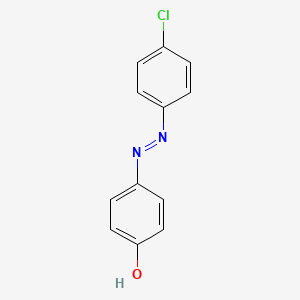
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
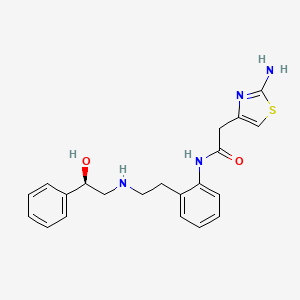

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)


